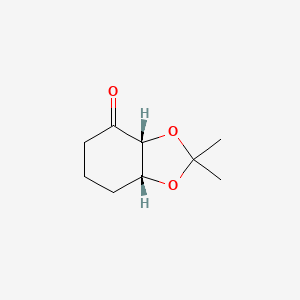
(3aR,7aR)-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol or its acetate counterpart, resulting in the formation of a cis bicyclo [4.3.0] molecular framework . The reaction is carried out in a solventless environment, and the product is purified through crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with different properties.
Scientific Research Applications
(3aR,7aR)-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3aR,7aR)-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one
- (3aR,7aR)-1-Methyloctahydro-1H-indole
- (3aR,7aR)-4’-(1,2-Benzisothiazol-3-yl)octahydro-spiro[2H-isoindole-2,1’-piperazinium] Methanesulfonate
Uniqueness
What sets (3aR,7aR)-2,2-dimethyl-hexahydro-2H-1,3-benzodioxol-4-one apart from similar compounds is its unique dioxole ring structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3aR,7aR)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-1,3-benzodioxol-4-one |
InChI |
InChI=1S/C9H14O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h7-8H,3-5H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
MRTKVCOALNIMRT-SFYZADRCSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CCCC(=O)[C@@H]2O1)C |
Canonical SMILES |
CC1(OC2CCCC(=O)C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















